molecular formula C9H9ClN2 B13483861 5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine

5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13483861
M. Wt: 180.63 g/mol
InChI Key: PWVMVMMQDLCXDW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a chloromethyl group at the 5th position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with a suitable amine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are carried out under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from commercially available precursors. The process typically includes halogenation, reduction, and cyclization steps, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the imidazo[1,2-a]pyridine ring, depending on the reagents and conditions used .

Scientific Research Applications

5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine include other imidazopyridines, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a chloromethyl and a methyl group on the imidazo[1,2-a]pyridine ring allows for distinct reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9ClN2/c1-7-2-3-9-11-4-5-12(9)8(7)6-10/h2-5H,6H2,1H3

InChI Key

PWVMVMMQDLCXDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=C2C=C1)CCl

Origin of Product

United States

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